molecular formula C27H23ClN4O3S B11099057 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11099057
M. Wt: 519.0 g/mol
InChI Key: DCFJMLJOYXLODS-UHFFFAOYSA-N
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Description

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the furan ring: This step may involve a cyclization reaction using appropriate precursors.

    Attachment of the carbamoyl and sulfanyl groups: These functional groups are introduced through nucleophilic substitution reactions.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE: shares similarities with other dihydropyridine derivatives, which are known for their diverse biological activities.

    Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar in terms of containing aromatic rings and heteroatoms.

Uniqueness

What sets 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H23ClN4O3S

Molecular Weight

519.0 g/mol

IUPAC Name

6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C27H23ClN4O3S/c1-16-10-11-19(13-21(16)28)31-23(33)15-36-27-20(14-29)25(22-9-6-12-35-22)24(17(2)30-27)26(34)32-18-7-4-3-5-8-18/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

DCFJMLJOYXLODS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N)Cl

Origin of Product

United States

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